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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethoxypyrimidine

Cat. No.: B129315

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-2,6-dimethoxypyrimidine (CAS No. 6320-15-6), a key intermediate in various
synthetic applications. This document presents a summary of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental
protocols for acquiring these spectra. The information herein is intended to support researchers
in the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Chloro-2,6-
dimethoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of 4-Chloro-2,6-dimethoxypyrimidine
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Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
Data not available in Data not available in Data not available in s
search results search results search results
Data not available in Data not available in Data not available in oCH
- 3

search results search results

search results

Table 2: 13C NMR Spectral Data of 4-Chloro-2,6-dimethoxypyrimidine

Chemical Shift (8) ppm

Assighment

Data not available in search results C-2,C-6
Data not available in search results C-4
Data not available in search results C-5
Data not available in search results -OCHs

Note: While the existence of NMR spectra is confirmed in databases, specific chemical shift

values were not readily available in the initial search results.[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of 4-Chloro-2,6-dimethoxypyrimidine
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Wavenumber (cm~?)

Intensity

Assignment

Data not available in search

results

Data not available in search

results

C-H stretch (aromatic)

Data not available in search

results

Data not available in search

results

C-H stretch (aliphatic, -OCHs)

Data not available in search

results

Data not available in search

results

C=N stretching (pyrimidine
ring)

Data not available in search

results

Data not available in search

results

C=C stretching (pyrimidine
ring)

Data not available in search

results

Data not available in search

results

C-O stretching (methoxy)

Data not available in search

results

Data not available in search

results

C-Cl stretching

Note: IR spectra for this compound have been recorded using various techniques including KBr
wafer, ATR-IR, and vapor phase IR.[1] However, a detailed peak list was not found in the initial
search.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 4-Chloro-2,6-dimethoxypyrimidine

m/z Relative Intensity (%) Assignment

Data not available in search
174 [M]* (Molecular lon)
results

Data not available in search Data not available in search
Fragment lons

results results

Note: The molecular weight of 4-Chloro-2,6-dimethoxypyrimidine is approximately 174.58
g/mol , which corresponds to the expected molecular ion peak.[1] Detailed fragmentation data
was not available in the initial search results.
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.

Sample Preparation:
Weigh approximately 5-10 mg of purified 4-Chloro-2,6-dimethoxypyrimidine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry NMR tube.

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

. 'H NMR Acquisition:

Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.

Acquire the *H NMR spectrum using a standard single-pulse experiment. A typical spectral
width would be from 0 to 10 ppm.

To achieve a good signal-to-noise ratio, a sufficient number of scans should be acquired.

. 3C NMR Acaquisition:

Tune the probe for the 13C frequency.

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence to simplify the
spectrum to single lines for each unique carbon atom.

A typical spectral width would be from 0 to 200 ppm.

Due to the low natural abundance of 13C, a significantly higher number of scans is required
compared to *H NMR to obtain a spectrum with an adequate signal-to-noise ratio.
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Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)

1. Sample Preparation:

e Grind 1-2 mg of dry, purified 4-Chloro-2,6-dimethoxypyrimidine with approximately 100-
200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press die.
2. Pellet Formation:

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet. A vacuum die can be used to remove trapped air and moisture, resulting in a higher
quality pellet.

3. Data Acquisition:
» Place the KBr pellet in the sample holder of the FT-IR spectrometer.
e Acquire a background spectrum of the empty sample compartment.

¢ Acquire the sample spectrum over the desired range (e.g., 4000-400 cm~1). The final
spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS) (Electron lonization - El)

1. Sample Introduction:

o For a volatile compound like 4-Chloro-2,6-dimethoxypyrimidine, direct insertion or injection
via Gas Chromatography (GC-MS) is a common method.

e The sample is introduced into the ion source where it is vaporized.

2. lonization:
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 In the ion source, the vaporized molecules are bombarded with a beam of high-energy
electrons (typically 70 eV).

e This causes the molecules to ionize, primarily forming a molecular ion ([M]*), and to
fragment in a reproducible manner.

3. Mass Analysis and Detection:

e The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

e The detector records the abundance of each ion, generating a mass spectrum which is a plot
of relative intensity versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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